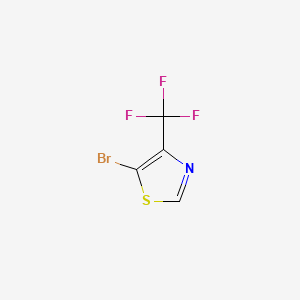

5-bromo-4-(trifluoromethyl)-1,3-thiazole

Descripción general

Descripción

5-Bromo-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains a bromine atom, a trifluoromethyl group, and a thiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of both bromine and trifluoromethyl groups imparts distinct electronic properties, making it a valuable building block in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(trifluoromethyl)-1,3-thiazole typically involves the introduction of the bromine and trifluoromethyl groups onto a thiazole ring. One common method is the bromination of 4-(trifluoromethyl)-1,3-thiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkylamines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or diaryl thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Activity

5-Bromo-4-(trifluoromethyl)-1,3-thiazole serves as a key intermediate in the synthesis of several pharmaceuticals targeting cancer. Research has demonstrated that derivatives of thiazole compounds exhibit potent anticancer properties. For instance, a study found that certain thiazole derivatives displayed strong selectivity against cancer cell lines, such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values indicating significant efficacy .

Mechanisms of Action

The compound's mechanism often involves the inhibition of specific pathways crucial for cancer cell survival. For example, some thiazole derivatives act as inhibitors of p38 MAP kinase and phosphodiesterase IV (PDE IV), which are involved in inflammatory responses and cancer progression .

Agricultural Chemistry

Pesticides and Herbicides

this compound is utilized in formulating agrochemicals, including pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against various pests . Research indicates that these formulations can significantly reduce pest populations while minimizing environmental impact.

Case Study: Efficacy Testing

A study conducted on the efficacy of thiazole-based agrochemicals revealed that formulations containing this compound exhibited superior pest control compared to traditional agents, demonstrating lower toxicity to non-target organisms .

Material Science

Polymer Applications

In material science, this compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. This application is particularly beneficial for developing advanced materials used in coatings and electronics .

Research Findings

A recent study highlighted the incorporation of thiazole derivatives into polymer composites, resulting in enhanced mechanical properties and thermal stability compared to non-modified polymers. These advancements suggest potential applications in high-performance materials for electronic devices .

Research Reagents

Building Blocks in Organic Synthesis

As a versatile building block, this compound is employed in various organic synthesis reactions. It aids researchers in creating complex molecules for studies in medicinal chemistry and biochemistry .

Synthesis Examples

Numerous studies have reported successful synthesis pathways utilizing this compound to develop new thiazole derivatives with promising biological activities. For instance, a synthesis involving N-acylated thiazoles demonstrated significant anticancer activity against multiple cell lines .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-bromo-4-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate interactions with biological macromolecules through halogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-4-(trifluoromethyl)pyrimidine

- 5-Bromo-4-(trifluoromethyl)thiophene

- 5-Bromo-4-(trifluoromethyl)imidazole

Uniqueness

5-Bromo-4-(trifluoromethyl)-1,3-thiazole is unique due to the combination of its bromine and trifluoromethyl substituents on a thiazole ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various chemical transformations and applications.

Actividad Biológica

5-Bromo-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHBrFNS

- Molecular Weight : 232.018 g/mol

- Structure : The compound features a thiazole ring with a bromine atom and a trifluoromethyl group, which are critical for its biological activity.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Thiazoles disrupt bacterial cell wall synthesis and inhibit enzymatic functions essential for bacterial survival.

- Case Study : A study demonstrated that thiazole derivatives, including this compound, showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro tests showed that this compound exhibited cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC values ranged from 10 to 30 µM depending on the cell line .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly .

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of thiazole derivatives. Studies suggest that:

- Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl increases lipophilicity and bioavailability, which can lead to improved potency against target cells .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

5-bromo-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)9-1-10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALORIBDLDJPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-16-4 | |

| Record name | 5-bromo-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.